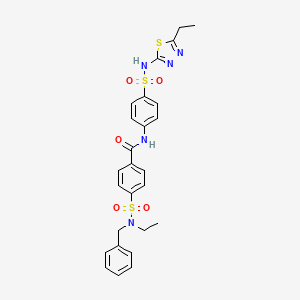

2,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

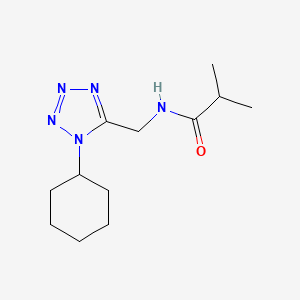

2,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide, commonly known as TTPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TTPB belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry for their diverse biological activities.

Scientific Research Applications

Bioactivity and Carbonic Anhydrase Inhibition

Studies on related benzenesulfonamide derivatives have shown significant bioactivity, particularly as carbonic anhydrase (CA) inhibitors. These compounds, due to their structural diversity and ability to inhibit human carbonic anhydrase isoforms, have potential applications in medical chemistry. For instance, specific derivatives have demonstrated interesting cytotoxic activities against tumor cells, suggesting their potential use in anti-tumor therapy. Moreover, their inhibitory action on carbonic anhydrase isoforms highlights their relevance in designing drugs for conditions like glaucoma, where reducing intraocular pressure is crucial (Gul et al., 2016).

Synthesis and Characterization for Antagonistic Properties

The development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists presents another angle of scientific interest. These compounds, by acting on the progesterone receptor, suggest potential therapeutic applications for diseases like uterine leiomyoma and breast cancer. The structural novelty of these compounds positions them as promising candidates for further investigation in the search for selective progesterone receptor modulators (Yamada et al., 2016).

Medicinal Chemistry and Drug Design

The exploration of benzenesulfonamides incorporating triazole moieties as carbonic anhydrase inhibitors exemplifies the compound's utility in medicinal chemistry. These studies, focusing on the synthesis and kinetic evaluation of such compounds, reveal their high efficacy as inhibitors for various human carbonic anhydrase isoforms. This research underscores the potential for developing novel therapeutic agents for managing conditions such as glaucoma, where carbonic anhydrase inhibitors play a critical role in treatment strategies (Nocentini et al., 2016).

Synthetic Applications and Chemical Nucleases

The structural flexibility and reactivity of sulfonamides, including those related to 2,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide, have been exploited in various synthetic applications. These compounds serve as precursors in the synthesis of complex molecules and as ligands in metal complexes that exhibit chemical nuclease activity. Such attributes are valuable in the development of therapeutic agents and in the study of DNA interactions (Braschi et al., 2006).

Antimicrobial and Anticancer Activity

Hybrid molecules combining benzenesulfonamides with antimicrobial benzo[d]isothiazol-3-ones showcase the compound's utility in antimicrobial research. These hybrids display moderate antibacterial properties against gram-positive bacteria and hold potential for further development into antimicrobial agents. Their structure-activity relationships offer insights into designing more potent antimicrobial compounds (Zani et al., 2009).

Properties

IUPAC Name |

2,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3NO3S/c1-12-9-14(3)16(10-13(12)2)26(24,25)22-11-17(23,18(19,20)21)15-7-5-4-6-8-15/h4-10,22-23H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPZFNDBHCQTPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][3,4-dichlorophenyl]methanone](/img/structure/B2955216.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2955221.png)

![4H,6H,7H-thieno[3,2-c]pyran-4,6-dione](/img/structure/B2955222.png)

![1-(3-chlorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2955223.png)

![2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2955227.png)

![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2955228.png)

![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2955232.png)